3'-Deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine-2'-CED-phosphoramidite

Antiviral Nucleoside Analogs Adenovirus

Sourcing a reliable 3'-fluoro-modified phosphoramidite for chain-terminating oligonucleotide synthesis is a persistent bottleneck in antiviral nucleic acid research. This 3'-deoxy-3'-fluorouridine-2'-CED-phosphoramidite monomer, protected with acid-labile 5'-O-DMT and base-labile 2'-cyanoethyl groups, is fully compatible with automated solid-phase synthesizers. • Incorporates the 3'-fluorouridine moiety - a core scaffold with demonstrated anti-adenovirus polymerase activity (IC₅₀ 2.96 µM for the triphosphate metabolite) • The 3'-deoxy modification ensures obligatory chain termination upon enzymatic incorporation, enabling diagnostic probe and polymerase kinetics studies • Supplied as a solid; stable at ambient temperature during transit; long-term storage at -20°C recommended

Molecular Formula C40H47FN3O8P
Molecular Weight 747.8 g/mol
Cat. No. B12384984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine-2'-CED-phosphoramidite
Molecular FormulaC40H47FN3O8P
Molecular Weight747.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F
InChIInChI=1S/C40H47FN3O8P/c1-26(2)37(27(3)4)53(50-24-10-22-42)52-36-35(41)33(51-38(36)44-23-21-34(45)43-39(44)46)25-49-40(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-38H,10,24-25H2,1-6H3,(H,43,45,46)/t33-,35?,36+,38-,53?/m1/s1
InChIKeyXDJGOIOXTDVLPN-XMUMRYICSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Deoxy-5'-O-DMT-3'-fluoro-uridine-2'-CED-phosphoramidite for Oligonucleotide Synthesis


3'-Deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine-2'-CED-phosphoramidite is a highly specialized phosphoramidite monomer designed for the solid-phase synthesis of chemically modified oligonucleotides . This compound incorporates a critical 3'-deoxy-3'-fluoro modification on the ribose sugar, a feature that fundamentally alters the biological and biophysical properties of any resulting oligomer [1]. The 5'-O-DMT (4,4'-dimethoxytrityl) group serves as a standard, acid-labile protecting group for the primary hydroxyl, enabling sequential coupling in automated synthesizers, while the 2'-CED (cyanoethyl) group protects the phosphite moiety. Its primary value lies in the incorporation of a 3'-fluorouridine moiety, a nucleoside analog with known antiviral properties, into larger nucleic acid structures for research and therapeutic development.

Why 3'-Fluorouridine Phosphoramidites Cannot Be Substituted with Standard Analogs


The procurement of 3'-Deoxy-5'-O-DMT-3'-fluoro-uridine-2'-CED-phosphoramidite over a standard uridine or even a 2'-fluoro analog is not a matter of preference but of precise structural and functional necessity. The 3'-fluoro modification fundamentally changes the electronic and steric properties of the sugar pucker, conferring a unique biological activity profile. For instance, while a standard 2'-fluoro modification is widely used to enhance nuclease resistance and binding affinity in therapeutic oligonucleotides, it does not impart the chain-terminating or specific antiviral properties associated with 3'-fluoro nucleosides like 3'-fluoro-2'-deoxyuridine [1]. The specific 3'-deoxy-3'-fluoro substitution pattern is critical for the intended mechanism of action, and substituting it with a more common analog will not yield the same biological or biophysical outcome, thereby jeopardizing the entire experiment or therapeutic program [2].

Quantitative Differentiation of 3'-Deoxy-5'-O-DMT-3'-fluoro-uridine-2'-CED-phosphoramidite


Potent and Selective Antiviral Activity of the Core 3'-Fluorouridine Moiety

The core nucleoside analog of this phosphoramidite, 3'-fluoro-2'-deoxyuridine (FUdR), demonstrates potent and selective inhibition against human adenoviruses. In a direct comparative study, FUdR was identified as one of the most potent and selective inhibitors among several nucleoside analogs tested [1].

Antiviral Nucleoside Analogs Adenovirus

Molecular Weight Differentiation from Common Uridine Phosphoramidites

The molecular weight of 3'-Deoxy-5'-O-DMT-3'-fluoro-uridine-2'-CED-phosphoramidite is calculated to be 765.76 g/mol [1]. This is significantly different from related uridine-based phosphoramidites.

Oligonucleotide Synthesis Quality Control Phosphoramidite

Structural Distinction: 3'-Deoxy-3'-Fluoro vs. 2'-Fluoro Modifications

The 3'-fluoro modification on this phosphoramidite provides a distinct structural and functional profile compared to the more common 2'-fluoro modification. While 2'-fluoro modifications are known to enhance thermal stability of DNA-RNA duplexes by approximately 1.3°C per insertion, they do not confer the specific antiviral or chain-terminating properties associated with 3'-fluoro nucleosides [1].

Modified Oligonucleotides Nuclease Resistance Thermal Stability

Limited Direct Comparative Data Availability Note

It is important for procurement specialists and researchers to note that direct, quantitative head-to-head performance comparisons (e.g., coupling efficiency, oligonucleotide yield) for this specific phosphoramidite against close analogs are not widely documented in the primary public literature. The differentiation presented here is based on the established biological activity of the core nucleoside analog and class-level inferences from related fluoro-modified phosphoramidites.

Data Transparency Procurement Decision-Making

Optimal Applications for 3'-Deoxy-5'-O-DMT-3'-fluoro-uridine-2'-CED-phosphoramidite


Synthesis of Antiviral Oligonucleotides for Adenovirus Research

This phosphoramidite is ideally suited for synthesizing modified oligonucleotides intended for antiviral research, specifically against adenoviruses. As established in Section 3, the 3'-fluoro-2'-deoxyuridine (FUdR) core is a potent and selective inhibitor of adenovirus replication [1]. Researchers can use this building block to create oligomers that mimic or compete with natural viral substrates, or to investigate structure-activity relationships of antiviral nucleosides in an oligomeric context.

Construction of Chain-Terminating Oligonucleotide Probes and Primers

The 3'-deoxy modification on this phosphoramidite ensures that any oligomer into which it is incorporated cannot be extended by polymerases. This property is valuable for creating chain-terminating probes for sequencing, diagnostic assays, or for studying the kinetics of polymerase enzymes. The addition of the 3'-fluoro group further modifies the sugar pucker, potentially enhancing binding affinity to the polymerase active site compared to a simple 3'-deoxy analog.

Development of Nucleoside Analog Pro-drugs and Conjugates

The phosphoramidite chemistry is a cornerstone of the 'ProTide' approach for delivering nucleoside monophosphates into cells [2]. This specific compound can be used to synthesize phosphoramidate prodrugs of 3'-fluoro-2'-deoxyuridine monophosphate. Such constructs are designed to bypass the rate-limiting first phosphorylation step, potentially enhancing the intracellular concentration of the active triphosphate metabolite and improving antiviral or anticancer efficacy.

Investigating Structure-Activity Relationships of Modified Nucleic Acids

The unique combination of a 3'-deoxy and a 3'-fluoro group on the ribose provides a valuable tool for probing the structural and electronic requirements of nucleic acid-protein and nucleic acid-nucleic acid interactions. By incorporating this modified uridine into oligonucleotides, researchers can systematically study how changes in sugar conformation, induced by the fluoro group, affect binding to complementary strands, ribozymes, or DNA/RNA-binding proteins.

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